Cas no 934406-68-5 (1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid)

1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a chloropyridine moiety fused with a pyrrole carboxylic acid group. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (pyrrole) groups enhances its utility in cross-coupling reactions and further derivatization. Its carboxylic acid functionality allows for easy modification into esters, amides, or other derivatives, broadening its applicability in medicinal chemistry. The compound's stability and well-defined chemical properties ensure consistent performance in synthetic pathways, particularly in the development of bioactive molecules. Suitable for research and industrial applications requiring precise molecular scaffolds.
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid structure
934406-68-5 structure
Product Name:1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
CAS No:934406-68-5
MF:C10H7ClN2O2
MW:222.627781152725
CID:4666164
Update Time:2025-06-29

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
    • 1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid
    • 1H-Pyrrole-2-carboxylic acid, 1-(3-chloro-2-pyridinyl)-
    • Inchi: 1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15)
    • InChI Key: YCBHRBIFQKGBGR-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CC=C2Cl)C=CC=C1C(O)=O

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$ 50.00 2022-06-07
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AV57534-1g
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1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Related Literature

Additional information on 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 934406-68-5)

The compound 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 934406-68-5) is a fascinating molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their versatile reactivity and biological activity. The structure of this compound consists of a pyrrole ring substituted with a carboxylic acid group at the 2-position and a chloropyridine moiety at the 1-position, making it a unique derivative with promising applications.

Recent studies have highlighted the importance of pyrrole derivatives in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The chloropyridine group attached to the pyrrole ring in this compound adds further complexity to its structure, potentially enhancing its bioavailability and pharmacokinetic properties. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions, which have been optimized to achieve high yields and purity.

The carboxylic acid group in 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid plays a crucial role in its chemical reactivity and biological activity. This functional group allows for the formation of amide bonds, making it a valuable building block in organic synthesis. Moreover, the pyrrole ring is known for its ability to engage in π–π interactions, which can be exploited in designing supramolecular assemblies and functional materials.

In terms of applications, this compound has shown promise as a precursor for more complex molecules with enhanced biological activity. For instance, its derivatives have been investigated as potential inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound in the development of novel anti-inflammatory drugs.

Furthermore, the chloropyridine moiety in this compound has been shown to enhance its stability under physiological conditions, making it a suitable candidate for drug delivery systems. Recent advancements in nanotechnology have enabled the incorporation of this compound into lipid nanoparticles (LNPs), which can improve its solubility and targeted delivery to specific tissues.

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The starting material is typically prepared via a Friedel-Crafts acylation reaction, followed by hydrolysis to introduce the carboxylic acid group. The chloropyridine moiety is then introduced through a nucleophilic aromatic substitution reaction, which requires careful optimization to avoid side reactions.

Despite its potential applications, there are challenges associated with the large-scale production and commercialization of this compound. These include issues related to cost-effectiveness, scalability, and regulatory compliance. However, ongoing research into more efficient synthetic routes and green chemistry practices is expected to address these challenges in the near future.

In conclusion, 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 934406-68-5) is a versatile compound with significant potential in various fields due to its unique structure and functional groups. Its applications range from drug discovery to materials science, and ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic chemistry and nanotechnology continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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